molecular formula C21H15Cl2N3O4 B2714221 2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide CAS No. 1797858-78-6

2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide

Cat. No.: B2714221
CAS No.: 1797858-78-6
M. Wt: 444.27
InChI Key: RYSFZDZRRNXNKT-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 2,4-Dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 2-(2,4-Dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 3-(furan-2-YL)-1,2,4-oxadiazole: This can be prepared by reacting furan-2-carboxylic acid hydrazide with an appropriate nitrile.

    Coupling Reaction: The final step involves coupling 2-(2,4-dichlorophenoxy)acetic acid with 3-(furan-2-YL)-1,2,4-oxadiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, or disrupt microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog used as a herbicide.

    3-(furan-2-YL)-1,2,4-oxadiazole: A related compound with potential antimicrobial properties.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O4/c22-14-7-8-17(15(23)11-14)29-12-19(27)24-16-5-2-1-4-13(16)10-20-25-21(26-30-20)18-6-3-9-28-18/h1-9,11H,10,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSFZDZRRNXNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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